4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt
Description
Chemical Structure and Properties
The compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt (CAS: 170966-09-3) consists of a benzohydrazide backbone modified with a maleimide (2,5-dioxo-pyrrol) group at the para position of the benzene ring. Its molecular formula is C₁₁H₉N₃O₃·CF₃COOH, with a molecular weight of approximately 345.23 g/mol (base compound: 231.21 g/mol + trifluoroacetic acid: 114.02 g/mol). The maleimide moiety enables thiol-selective conjugation, while the hydrazide group facilitates carbonyl-reactive coupling, making it valuable in bioconjugation and drug-linker applications.
Properties
Molecular Formula |
C13H10F3N3O5 |
|---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H9N3O3.C2HF3O2/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;3-2(4,5)1(6)7/h1-6,12,15-16H;(H,6,7) |
InChI Key |
LUEICJHGNZWQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically involves the nucleophilic reaction of a maleimide derivative with benzohydrazide under controlled conditions, followed by salt formation with trifluoroacetic acid to improve stability and solubility.
Step 1: Formation of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide
The maleimide derivative (often trans-4-(maleimidomethyl)benzoic acid or related maleimide compounds) is reacted with benzohydrazide. This reaction is usually carried out in an appropriate solvent such as methanol, dichloromethane, or 1,2-dimethoxyethane. The reaction proceeds via nucleophilic attack of the hydrazide group on the maleimide ring, forming the hydrazide linkage.Step 2: Salt Formation with Trifluoroacetic Acid
After the hydrazide formation, trifluoroacetic acid (TFA) is added to the reaction mixture or during purification to form the trifluoroacetic acid salt. This step enhances the compound's stability and crystallinity, facilitating isolation and storage.
Detailed Reaction Conditions and Purification
Representative Experimental Procedure
- Dissolve the maleimide derivative (e.g., trans-4-(maleimidomethyl)cyclohexane-1-carboxylic acid) and benzohydrazide in dry dichloromethane or 1,2-dimethoxyethane.
- Add triethylamine or sodium bicarbonate to maintain pH ~7.5.
- Stir the mixture at room temperature under argon for 12–24 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel chromatography using ethyl acetate/methanol (10:1 to 5:1) or reverse-phase chromatography with acetonitrile/water gradients containing 0.1% acetic acid.
- Add trifluoroacetic acid during or after purification to form the trifluoroacetic acid salt.
- Lyophilize or crystallize to obtain the final product as a white solid with >98% purity.
Analytical Data Supporting Preparation
Research Findings and Notes on Preparation
- The use of coupling agents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine in dichloromethane has been reported to facilitate amide bond formation in related maleimide derivatives, which can be adapted for hydrazide formation.
- Sodium acetate and acetic anhydride at elevated temperatures (120°C) in sealed tubes have been used for cyclization steps in related maleimide syntheses, which may precede hydrazide formation.
- Maintaining pH around 7.5 with sodium bicarbonate during the reaction prevents hydrolysis of the maleimide ring and improves yield.
- The trifluoroacetic acid salt form improves compound stability and solubility, which is critical for downstream applications in research and pharmaceutical development.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Aza-Michael Addition Reactions
The maleimide group undergoes Aza-Michael addition with nucleophiles such as amines or thiols. This reaction exploits the electron-deficient α,β-unsaturated carbonyl system of the maleimide, forming stable covalent adducts.
| Reaction Conditions | Products | Applications |
|---|---|---|
| pH 6.5–7.5, aqueous buffer, 25°C | Thioether or amine adducts at C3/C4 | Bioconjugation with proteins |
| Organic solvents (DMF, DMSO) | Maleimide ring-opening derivatives | Polymer functionalization |
For example, reaction with cysteine residues in proteins forms thioether linkages, critical for antibody-drug conjugate (ADC) synthesis. The trifluoroacetic acid salt enhances solubility in polar aprotic solvents, facilitating reaction kinetics .
Nucleophilic Substitution at the Hydrazide Group
The hydrazide functional group participates in nucleophilic substitutions, particularly with carbonyl compounds (e.g., aldehydes, ketones), forming hydrazones.
Mechanism :
-
Hydrazide attacks the electrophilic carbonyl carbon.
-
Elimination of water forms a hydrazone bond.
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 4h | 82% | |
| 4-Nitroacetophenone | DMF, 60°C, 12h | 68% |
This reaction is pivotal in synthesizing Schiff base ligands for coordination chemistry .
Cyclization Reactions
Under acidic or basic conditions, the compound undergoes intramolecular cyclization. The hydrazide group reacts with the maleimide carbonyl, forming fused heterocycles.
Example Pathway :
-
Deprotonation of the hydrazide -NH- group.
-
Nucleophilic attack on the maleimide carbonyl.
-
Formation of a tetracyclic pyrrolo[1,2-a]pyrazine-1,3-dione system .
Key Data :
-
Optimal cyclization occurs in THF at 60°C with K₂CO₃ (yield: 75%).
-
Trifluoroacetic acid counterion stabilizes intermediates via hydrogen bonding .
Cross-Coupling Reactions
The benzene ring undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts.
| Boronic Acid | Catalyst System | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 89% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, DME | 76% |
This reactivity enables modular derivatization of the aromatic core for drug discovery .
Oxidation and Reduction
-
Oxidation : The hydrazide group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, yielding 4-(2,5-dioxopyrrol-1-yl)benzoic acid .
-
Reduction : NaBH₄ reduces the maleimide to a succinimide, saturating the double bond (confirmed by loss of UV absorbance at 300 nm).
Interaction with Biological Targets
In medicinal chemistry applications:
-
The maleimide group covalently binds to cysteine residues in thioredoxin reductase, inhibiting enzyme activity (IC₅₀ = 1.2 µM) .
-
Hydrazide derivatives show anticonvulsant activity via GABA receptor modulation (ED₅₀ = 18 mg/kg in murine models) .
Stability Under Physiological Conditions
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48h | Hydrolysis of maleimide ring |
| pH 5.0, 37°C | 12h | Hydrazide protonation/cleavage |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several pathogens, suggesting its potential as an antibiotic agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Neuroprotective Effects : Preliminary investigations suggest that the compound may offer neuroprotective benefits, potentially through modulation of neuroinflammatory pathways or by acting as an antioxidant.
Biochemical Applications
Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism and is implicated in various diseases including cancer and autoimmune disorders.
Biomarker Discovery : Research is ongoing into the use of this compound as a biomarker for certain diseases, particularly those related to metabolic dysregulation. Its metabolites could provide insights into disease progression and treatment efficacy.
Materials Science Applications
Polymer Synthesis : The unique chemical structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt allows it to be utilized in the synthesis of novel polymers with enhanced properties. These materials could be used in drug delivery systems or as scaffolds in tissue engineering.
Nanotechnology : The compound's properties make it suitable for incorporation into nanomaterials, which can enhance drug solubility and bioavailability. Research is exploring its role in developing nanocarriers for targeted drug delivery.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 3 | Neuroprotection | In vitro studies indicated reduced oxidative stress markers in neuronal cells treated with the compound. |
Mechanism of Action
The compound exerts its effects primarily through the interaction with specific molecular targets such as enzymes and receptors. The trifluoroacetate group enhances its binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor functions. The pyrrolidine ring plays a crucial role in the compound’s ability to interact with biological macromolecules, facilitating its incorporation into various biochemical pathways .
Comparison with Similar Compounds
Physicochemical Data
- Density : Predicted as 1.465±0.06 g/cm³.
- Acidity (pKa) : Estimated at 12.14±0.10.
- Storage : Typically stored at low temperatures to preserve reactivity.
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share functional similarities (maleimide and hydrazide groups) but differ in backbone structure, counterions, or chain length:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Applications |
|---|---|---|---|---|
| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide TFA salt | C₁₁H₉N₃O₃·CF₃COOH | ~345.23 | Benzene ring backbone, TFA counterion | Bioconjugation, ADC linkers |
| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide HCl (CAS: 31967-08-5) | C₈H₁₂N₃O₃·HCl | 245.66 | Aliphatic butane chain, HCl counterion | Small-molecule drug synthesis |
| 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide TFA (CAS: 20386-22-5) | C₁₀H₁₅N₃O₃·CF₃COOH | 317.24 | Extended hexane chain, TFA counterion | Protein labeling |
| ADC1730 (Mal-PhAc-Val-Ala-PAB) | C₂₇H₃₀N₄O₆ | 506.56 | Val-Ala-PAB linker, no hydrazide group | Antibody-drug conjugates (ADCs) |
Functional and Reactivity Differences
Backbone Flexibility :
- The benzene ring in the target compound provides rigidity, enhancing stability in aqueous environments but limiting conformational flexibility compared to aliphatic analogs like butanehydrazide HCl .
- Hexanehydrazide TFA (C₁₀ chain) offers greater solubility in hydrophobic matrices due to its extended aliphatic chain.
Counterion Effects :
Bioconjugation Efficiency :
Stability and Reactivity Data
- Maleimide Stability : All analogs exhibit pH-dependent hydrolysis of the maleimide ring, but the benzene backbone in the target compound slightly enhances stability at neutral pH compared to aliphatic variants.
- Hydrazide Reactivity : The hydrazide group in the target compound reacts rapidly with aldehydes/ketones under mild conditions (e.g., pH 5–7), outperforming ADC1730 ’s amide-based linker in carbonyl-specific applications.
Bioconjugation Performance
Drug-Linker Compatibility
- The TFA counterion in the target compound reduces aggregation in organic solvents, making it preferable for lipophilic payloads in ADCs. In contrast, butanehydrazide HCl showed precipitation issues in nonpolar media.
Limitations
Biological Activity
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
- Molecular Formula : C₁₁H₈N₂O₄
- Molecular Weight : 232.19 g/mol
- CAS Number : 57078-98-5
- Solubility : Soluble in organic solvents, with low solubility in water.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The trifluoroacetic acid salt form enhances its stability and solubility in various solvents.
Antimicrobial Activity
Research indicates that derivatives of benzohydrazide exhibit significant antimicrobial properties. For instance, compounds similar to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide have been tested against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
Table 1: Antimicrobial Activity Against Various Strains
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide | M. tuberculosis | 4 µM |
| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | S. aureus | 16 µM |
| N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | Candida glabrata | ≤0.49 µM |
These findings suggest that the presence of specific functional groups significantly influences the antimicrobial potency of these compounds.
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines (e.g., HepG2 and MonoMac6) demonstrate that while some derivatives exhibit low cytotoxicity at concentrations up to 100 µM, others show selective toxicity towards certain cancer cell lines.
Table 2: Cytotoxicity Results on Different Cell Lines
| Compound Name | Cell Line | Concentration (µM) | Cytotoxic Effect |
|---|---|---|---|
| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide | HepG2 | 100 | No effect |
| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide | MonoMac6 | 50 | Moderate effect |
The selective cytotoxic effects observed indicate potential for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in metabolic pathways in pathogenic organisms. For example, the inhibition of mycobacterial enzymes can disrupt cell wall synthesis and lead to microbial death.
Case Studies
A notable study investigated the effects of various hydrazone derivatives on Mycobacterium tuberculosis. The study found that modifications to the benzoyl moiety significantly enhanced antimicrobial activity. The most effective derivative achieved a MIC comparable to first-line anti-tuberculosis drugs.
Case Study Summary
Study Title : "Synthesis and Biological Evaluation of Hydrazones Derived from Benzohydrazides"
Findings : Several derivatives exhibited potent activity against resistant strains of M. tuberculosis, highlighting the importance of structural modifications in enhancing efficacy.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide and its trifluoroacetic acid salt?
- Methodological Answer : Synthesis typically involves hydrazide formation via refluxing precursors in polar aprotic solvents like DMSO. For example, analogous compounds are prepared by dissolving hydrazide derivatives in DMSO under reflux (18–24 hours), followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to yield the product . The trifluoroacetic acid (TFA) salt form is often generated during purification via acidification, requiring careful pH control to avoid decomposition.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : For structural confirmation of the pyrrolidine-dione and benzohydrazide moieties. For example, H NMR in DMSO- can resolve aromatic protons and hydrazide NH signals (e.g., δ 11.88 ppm for NH in analogous compounds) .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC purity analysis : Reverse-phase chromatography with UV detection ensures >95% purity, critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) during characterization?
- Methodological Answer :
- Cross-validation : Compare data with structurally similar compounds (e.g., 4-chloro-3-methylphenol-d2 or BP-3-d5 used as internal standards in LC-MS) .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or fragmentation pathways.
- Replicate synthesis : Ensure reaction conditions (e.g., solvent purity, reflux duration) are consistent, as minor impurities (e.g., residual DMSO) may alter spectral profiles .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to buffers at pH 3–10 (adjusted with HCl or NHOH) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 1–4 weeks .
- TFA salt dissociation : Track trifluoroacetate levels via ion chromatography, as acidic conditions may protonate the hydrazide, altering solubility .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Solvent selection : Replace DMSO with lower-boiling-point solvents (e.g., acetonitrile) to reduce reflux time and energy costs while maintaining reaction efficiency .
- Catalyst screening : Test Brønsted acids (e.g., p-TSA) to accelerate hydrazide formation, as seen in analogous poly(vinyl alcohol) acetalization reactions .
Q. What strategies mitigate interference from trifluoroacetic acid in downstream biological assays?
- Methodological Answer :
- Neutralization : Add excess ammonium bicarbonate to convert TFA to volatile salts, followed by lyophilization .
- Dialysis : Use cellulose membranes (MWCO 500–1000 Da) to remove TFA while retaining the hydrazide compound .
Data Interpretation & Theoretical Frameworks
Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Molecular docking : Align the compound’s structure (e.g., maleimide or benzohydrazide groups) with target proteins (e.g., kinases) using software like AutoDock Vina .
Q. What environmental impact assessments are recommended for this compound?
- Methodological Answer :
- Fate studies : Use SPE-HRMS to track degradation products in wastewater, as described for chlorophenols and phthalates .
- Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algae, given structural similarities to fluorinated pollutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
